molecular formula C18H18N2O3 B6082762 N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B6082762
M. Wt: 310.3 g/mol
InChI Key: AARVOGIYJVZKBA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a dimethoxyphenyl group attached to the indole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme, thereby preventing the synthesis of RNA and exerting antimicrobial effects . The compound may also interact with other enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is unique due to its specific indole core structure combined with the dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-16(13)20)18(21)19-15-8-7-12(22-2)11-17(15)23-3/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARVOGIYJVZKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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